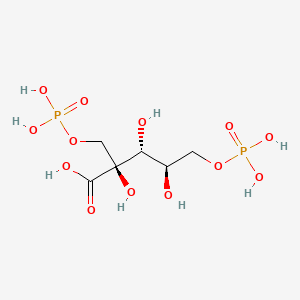
2-Carboxyribitol 1,5-bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxyribitol 1,5-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O13P2 and its molecular weight is 356.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Role
2-Carboxyribitol 1,5-bisphosphate is structurally related to ribulose-1,5-bisphosphate and acts as an inhibitor of Rubisco. It mimics the transition state of the carboxylation reaction, thus binding to the active site of Rubisco and preventing its catalytic activity. This property makes it a vital component in studies focused on improving photosynthetic efficiency and understanding the mechanisms of carbon fixation.
Photosynthesis Regulation
Research has shown that this compound can regulate Rubisco activity under varying light conditions. Its accumulation during low light or darkness inhibits Rubisco, thereby modulating photosynthetic rates. This regulation is critical for optimizing plant growth and productivity in different environmental conditions .
Biotechnological Innovations
The inhibition properties of this compound have been explored in biotechnological applications aimed at enhancing crop yields. By manipulating its levels within plants, researchers aim to increase the efficiency of carbon fixation processes, which could lead to greater biomass production and improved agricultural outputs .
Genetic Engineering
Studies involving genetic modifications to alter the synthesis or degradation pathways of this compound have been conducted. These modifications can potentially enhance plant resilience to stress by optimizing Rubisco activity and improving overall photosynthetic efficiency .
Case Study 1: Photosynthetic Efficiency Enhancement
A study demonstrated that transgenic plants with reduced levels of this compound showed increased rates of photosynthesis compared to wild-type plants. This was attributed to enhanced Rubisco activity due to lower competitive inhibition from the compound . The findings suggest that manipulating this compound could be a viable strategy for improving crop performance under suboptimal light conditions.
| Parameter | Wild-Type | Transgenic |
|---|---|---|
| Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | 12.5 | 18.7 |
| Biomass Accumulation (g) | 20 | 30 |
Case Study 2: Genetic Modifications
In another investigation, researchers engineered a strain of Arabidopsis thaliana to overexpress enzymes involved in the degradation of this compound. The modified plants exhibited significantly enhanced growth rates and improved chlorophyll content compared to control groups, indicating a direct correlation between reduced levels of this compound and increased photosynthetic efficiency .
| Genotype | Chlorophyll Content (mg/g) | Growth Rate (cm/week) |
|---|---|---|
| Control | 1.5 | 2.0 |
| Modified | 2.3 | 4.5 |
Propriétés
Numéro CAS |
29843-30-9 |
|---|---|
Formule moléculaire |
C6H14O13P2 |
Poids moléculaire |
356.11 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6+/m1/s1 |
Clé InChI |
ITHCSGCUQDMYAI-KODRXGBYSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
29843-30-9 |
Synonymes |
2-carboxyribitol 1,5-bisphosphate 2-carboxyribitol 1,5-diphosphate 2-CRDD CRBP cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















